molecular formula C10H12BF3O4 B1391442 (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid CAS No. 1333313-17-9

(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1391442
CAS No.: 1333313-17-9
M. Wt: 264.01 g/mol
InChI Key: PJWXIRIEFGTCOH-UHFFFAOYSA-N
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Description

“(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid” is a boronic acid derivative with the linear formula C10H12BF3O4 . It is a compound that contains boron, and it has been used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C10H12BF3O4/c1-6(2)17-7-3-4-9(18-10(12,13)14)8(5-7)11(15)16/h3-6,15-16H,1-2H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 264.01 . It is typically stored in a refrigerated environment .

Scientific Research Applications

  • Structural and Antibacterial Properties : The physicochemical, structural, and antimicrobial properties of (trifluoromethoxy)phenylboronic acids were explored, highlighting their acidity and molecular structures. Their potential antibacterial efficacy against Escherichia coli and Bacillus cereus was also evaluated (Adamczyk-Woźniak et al., 2021).

  • Optical Modulation in Nanotechnology : Phenyl boronic acids were studied for their role in optical modulation when grafted to polyethylene glycol-wrapped single-walled carbon nanotubes. This research explored the relationship between the boronic acid structure and photoluminescence quantum yield, demonstrating their utility in saccharide recognition (Mu et al., 2012).

  • Synthesis and Reactions in Organic Chemistry : The synthesis and reactions of 1,3-dioxa-2-bora heterocycles derived from (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid were studied, providing insights into the reactivity and potential applications of these compounds in organic synthesis (Srivastava & Bhardwaj, 1978).

  • Catalysis and Amide Formation : Research on N,N-di-isopropylbenzylamineboronic acid derivatives, including the 5-trifluoromethyl system, revealed their role as catalysts in direct amide formation between carboxylic acids and amines, highlighting the influence of electron withdrawing and donating groups on their reactivity (Arnold et al., 2008).

  • Protective Groups in Synthesis : The use of 2,6-bis(trifluoromethyl)phenyl boronic acid as a protective agent for diols was investigated, demonstrating its stability and applicability in the synthesis of complex organic molecules under mild conditions (Shimada et al., 2018).

  • Dehydrative Condensation Catalyst : Research into 2,4-bis(trifluoromethyl)phenylboronic acid highlighted its efficacy as a catalyst for dehydrative amidation between carboxylic acids and amines, contributing to peptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Fluorescence Quenching in Analytical Chemistry : The study of boronic acid derivatives, including 5-chloro-2-methoxy phenyl boronic acid, revealed their role in fluorescence quenching, which has implications in analytical chemistry and material science (Geethanjali et al., 2015).

  • Biomedical Applications : Boronic acid polymers, including those containing phenylboronic acid, have been increasingly used in biomedical applications, such as for the treatment of various diseases. This highlights the potential of boronic acid-containing compounds in medical research and therapy (Cambre & Sumerlin, 2011).

Future Directions

Boronic acids, including “(2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their potential biological applications . They have shown anticancer, antibacterial, and antiviral activity, and they have also been used as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs shortly .

Mechanism of Action

Target of Action

The primary target of (2-Isopropoxy-5-(trifluoromethoxy)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and solvent, can affect the efficacy of the compound . Additionally, the stability of the compound can be influenced by factors such as pH and exposure to light or oxygen .

Properties

IUPAC Name

[2-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O4/c1-6(2)17-9-4-3-7(18-10(12,13)14)5-8(9)11(15)16/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWXIRIEFGTCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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